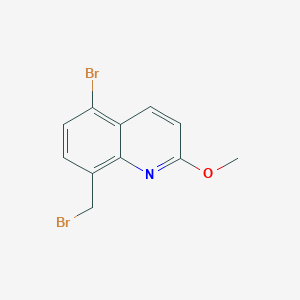

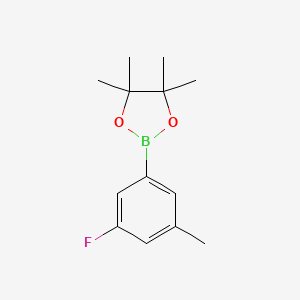

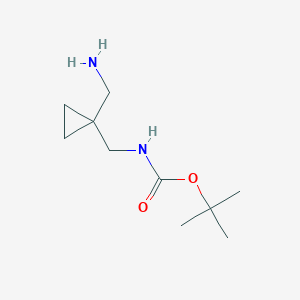

![molecular formula C7H2ClN3S B1443612 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile CAS No. 1364663-22-8](/img/structure/B1443612.png)

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

Overview

Description

“2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile” is a chemical compound with the empirical formula C6H3ClN2S . It is a solid substance .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives has been reported in literature . One method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction involves heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thieno[3,2-d]pyrimidine core with a chlorine atom attached at the 2-position and a carbonitrile group attached at the 4-position .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a boiling point of 285.7±20.0 °C at 760 mmHg, and a flash point of 126.6±21.8 °C .Scientific Research Applications

Synthesis and Characterization

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile serves as a precursor or intermediate in the synthesis of a wide array of thieno[2,3-d]pyrimidines. Researchers have developed various synthetic strategies and modifications to enhance the efficiency and yield of these compounds. For instance, Al-Taisan et al. (2010) described the synthesis of several 2-unsubstituted thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylic acid esters and their carbonitrile analogs, employing thermal and microwave irradiation techniques for structural elucidation (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010). Moreover, synthetic approaches for creating novel fluorinated thieno[2,3-d]pyrimidine derivatives incorporating 1,3,4-thiadiazole have been reported, showcasing advancements in microwave-assisted procedures that offer mild reaction conditions and good yields (Song, Duan, Shao, & Dong, 2012).

Biological Activities

Research on thieno[2,3-d]pyrimidine derivatives has highlighted their potential in various biological applications, particularly as antimicrobial and anticancer agents. Studies have demonstrated that derivatives synthesized from this compound exhibit significant inhibitory activities against a range of bacteria and cancer cell lines. For instance, Kanawade et al. (2013) explored the antimicrobial activity of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives, revealing promising antibacterial and antifungal properties (Kanawade, Toche, & Rajani, 2013). Additionally, the synthesis and pharmacological evaluation of thieno[3,2-d]pyrimidine derivatives containing a piperazine unit have shown potential as anticancer agents, further emphasizing the significance of these compounds in medical research (Min, 2012).

Spectroscopic and Structural Studies

Quantum chemical and experimental spectroscopic studies have been conducted to understand the structural and spectral characteristics of chloropyrimidine derivatives, including this compound. Gupta et al. (2006) provided detailed insights into the optimized geometries, electronic charge distribution, dipole moments, and molecular electrostatic potential surfaces, aiding in the comprehension of their structural properties (Gupta, Sharma, Virdi, & Ram, 2006).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been shown to affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been shown to induce various cellular responses, including changes in cell morphology, alterations in gene expression, and modulation of cellular signaling pathways .

Action Environment

The action, efficacy, and stability of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature . For instance, the compound should be stored in a dry, ventilated place away from fire sources and oxidants .

Biochemical Analysis

Biochemical Properties

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction . For instance, by binding to the active site of a kinase, this compound can inhibit its activity, leading to a decrease in phosphorylation events. This inhibition can result in altered cellular signaling and changes in gene expression patterns.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function . Over time, this compound may undergo chemical degradation, leading to a decrease in its efficacy. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular signaling and metabolism, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound may exhibit beneficial effects, such as the inhibition of tumor growth or modulation of immune responses. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism. For example, it may inhibit enzymes involved in nucleotide synthesis, leading to changes in the availability of nucleotides for DNA and RNA synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its bioavailability and efficacy. For instance, the compound may be actively transported into cells via membrane transporters, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.

Properties

IUPAC Name |

2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3S/c8-7-10-4-1-2-12-6(4)5(3-9)11-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVHCZYQBHHSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=C(N=C2C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1443535.png)

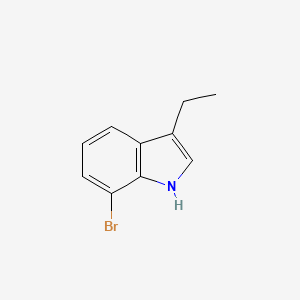

![5-Bromobenzo[b]thiophen-2-amine](/img/structure/B1443536.png)

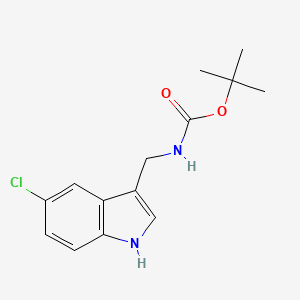

![Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1443543.png)

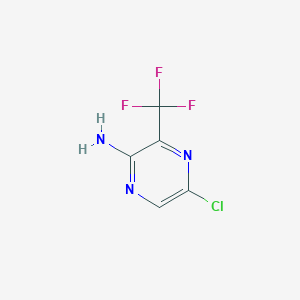

![tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B1443550.png)

![7-[1-[2-(Piperidin-1-ylmethyl)benzoyl]piperidin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1443551.png)